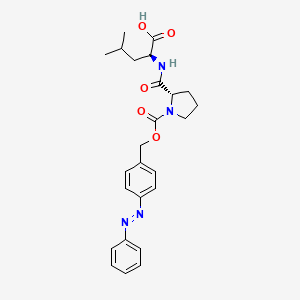
Collagenase Chromophore Substrate Test Substance
Descripción general
Descripción
The Collagenase Chromophore Substrate Test Substance, also known as 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH, is a BioReagent used for quantitative collagenase determination . It has a molecular formula of C25H30N4O5 and a molecular weight of 466.53 .
Molecular Structure Analysis
The molecular structure of the Collagenase Chromophore Substrate Test Substance is represented by the formula C25H30N4O5 . The InChI string and SMILES string provide more detailed information about its molecular structure .Chemical Reactions Analysis
The Collagenase Chromophore Substrate is specifically cleaved by collagenase between the leucine and glycine residues . Digestion of the colored hydrophilic substrate leads to the colored fragment PAZ-Pro-Leu-OH (II) and the colorless tripeptide H-GJy-Pro-D-Arg-OH (III) .Physical And Chemical Properties Analysis
The Collagenase Chromophore Substrate Test Substance is a powder or crystal form substance . It has a molecular weight of 466.53 .Aplicaciones Científicas De Investigación
Heterotrimeric Collagen Peptides as Fluorogenic Collagenase Substrates
Research by Müller et al. (2000) in the field of biochemistry has led to the development of heterotrimeric collagen peptides that can act as fluorogenic substrates for collagenases like MMP-1 and MMP-13. These substrates, which undergo a significant increase in fluorescence intensity upon cleavage, are useful for studying interstitial collagenases (Müller, Ottl, & Moroder, 2000).
Fluorescent Assay for Vertebrate Collagenases
A fluorescent peptide substrate has been developed by Bond, Auld, and Lobb (1986), which is specifically cleaved by human skin fibroblast and bovine corneal cell collagenases at the Gly-Ile bond. This assay is particularly useful for screening large numbers of samples in various collagenase-dependent systems (Bond, Auld, & Lobb, 1986).
Substrate Specificity of Human Collagenase 3
Deng et al. (2000) explored the substrate specificity of human collagenase 3 (MMP-13) using a phage-displayed random hexapeptide library. They identified and synthesized specific peptide substrates, providing insights into the enzyme's substrate preferences and potential applications in understanding the degradation of various types of collagen (Deng et al., 2000).
Human Leukocyte Collagenase Assay
Turto et al. (1977) developed a new assay method for human leukocyte collagenase using native radioactive collagen as a substrate. This method allows for a precise quantification of collagenase activity and is beneficial for studies involving connective tissue degradation (Turto et al., 1977).
Microassay for Collagenase Activities on Collagenous Substrates
Schlage (1988) introduced a rapid and sensitive microassay for bacterial collagenase and other proteolytic activities on collagenous substrates. This assay offers higher sensitivity compared to conventional methods and is suitable for serial determinations of collagenase activity (Schlage, 1988).
Immunoassay for Collagenase Activity Estimation in Tissues
Chakraborty and Eghbali (1991) developed an immunoassay for rapid, qualitative measurement of collagenase activity in mammalian tissues. This method leverages an enzyme-linked immunosorbent assay (ELISA) and is particularly valuable for clinical studies involving tissue repair and wound healing (Chakraborty & Eghbali, 1991).
Potentiometric Assay for Collagenase Using Urease-Labelled Substrate
Narinesingh and Ngo (1989) presented a sensitive and rapid potentiometric assay for collagenase, using an insoluble urease-gelatin conjugate as a substrate. This assay monitors urease activity released upon collagenase action, offering a novel approach to quantify collagenase activity (Narinesingh & Ngo, 1989).
Propiedades
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-17(2)15-21(24(31)32)26-23(30)22-9-6-14-29(22)25(33)34-16-18-10-12-20(13-11-18)28-27-19-7-4-3-5-8-19/h3-5,7-8,10-13,17,21-22H,6,9,14-16H2,1-2H3,(H,26,30)(H,31,32)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWCICAVNWGMDQ-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746745 | |
| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Collagenase Chromophore Substrate Test Substance | |
CAS RN |
98640-71-2 | |
| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



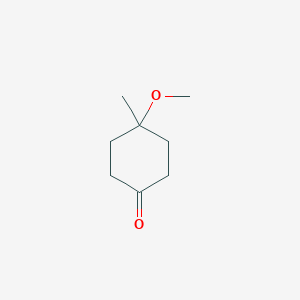
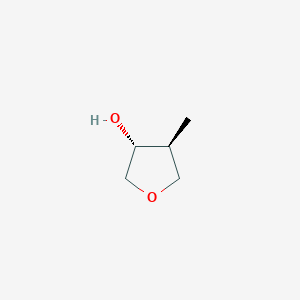
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)
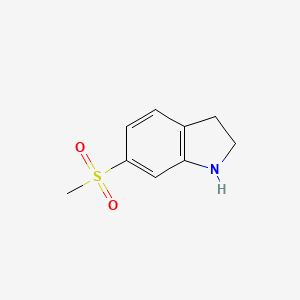
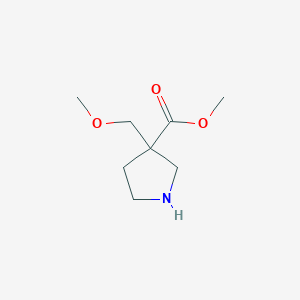


![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)
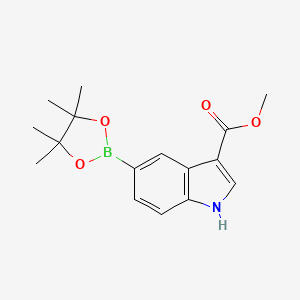
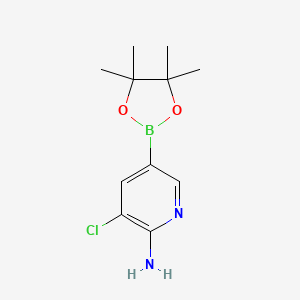
![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)